1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-2-propenyl-
Description
This perfluoroalkyl sulfonamide (PFAS) features a heptane backbone substituted with 15 fluorine atoms (pentadecafluoro) and an N-2-propenyl group. Such compounds are characterized by high thermal stability, chemical resistance, and hydrophobicity due to their strong C-F bonds and sulfonamide functionality.
Properties
CAS No. |
67584-49-0 |
|---|---|
Molecular Formula |
C10H6F15NO2S |
Molecular Weight |
489.20 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-prop-2-enylheptane-1-sulfonamide |
InChI |
InChI=1S/C10H6F15NO2S/c1-2-3-26-29(27,28)10(24,25)8(19,20)6(15,16)4(11,12)5(13,14)7(17,18)9(21,22)23/h2,26H,1,3H2 |
InChI Key |
BWDDXILIAIZLEX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Key Reaction Scheme:
- Starting material: Perfluoroalkanesulfonyl fluoride (e.g., perfluoroheptanesulfonyl fluoride)
- Nucleophile: 2-propenyl amine (allylamine) or related amines
- Catalyst: Lewis acids such as calcium triflimide [Ca(NTf2)2] to activate sulfonyl fluorides
- Solvent: Typically aprotic solvents like acetonitrile or diethyl ether
- Conditions: Ambient to reflux temperatures depending on substrate and solvent
This approach is supported by recent advances in sulfonamide synthesis where calcium triflimide has been shown to efficiently activate sulfonyl fluorides toward amine addition, yielding sulfonamides in good to excellent yields without side reactions such as self-condensation.
Specific Preparation Methodologies
Activation of Sulfonyl Fluorides with Calcium Triflimide
A state-of-the-art method involves the use of calcium triflimide as a Lewis acid catalyst to activate the sulfonyl fluoride moiety. This activation facilitates nucleophilic attack by the amine, forming the sulfonamide bond under mild conditions.
- Advantages:
- High yields and selectivity
- Compatibility with sterically hindered and electronically diverse substrates
- Stability of sulfonyl fluoride under acidic conditions allows sequential functionalization steps
- Mechanism:
- Calcium ion coordinates to the sulfonyl fluoride, increasing electrophilicity
- Triflimide anion stabilizes intermediates, promoting smooth conversion to sulfonamide
This method is particularly relevant for preparing fluorinated sulfonamides like 1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-2-propenyl-, where the fluorinated chain demands gentle yet effective activation.
Direct Reaction of Perfluoroalkanesulfonyl Fluoride with Amines
Traditional methods involve direct nucleophilic substitution of perfluoroalkanesulfonyl fluorides with amines such as allylamine. The reaction is typically carried out in an aprotic solvent like diethyl ether or acetonitrile at ambient or reflux temperatures.
- Observations:
- Solvent-free conditions can lead to higher yields but often with impurities and coloration
- Use of solvents improves purity and facilitates purification by chromatography
- Aqueous workup is generally avoided to prevent decomposition of intermediate ammonium salts
- Yields:
- Moderate to good yields (~40-70%) depending on reaction conditions and purification methods
- Purification:
- Column chromatography or Kugelrohr distillation to isolate pure sulfonamide
This method has been successfully applied to synthesize related perfluorooctanesulfonamides and perfluorobutanesulfonamides, indicating its applicability to heptanesulfonamide derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Calcium Triflimide Activation | Sulfonyl fluoride + amine + Ca(NTf2)2 catalyst, aprotic solvent, mild temp | High selectivity, mild conditions | Requires Lewis acid catalyst | 80-95 |
| Direct Nucleophilic Substitution | Sulfonyl fluoride + amine, diethyl ether or acetonitrile, ambient/reflux | Simple, no catalyst needed | Possible impurities, moderate yield | 40-70 |
| Solvent-Free Reaction | Sulfonyl fluoride + amine, neat conditions | Higher apparent yield | Impurities, coloration issues | Variable |
Research Findings and Considerations
- The use of calcium triflimide represents a significant advancement in sulfonamide synthesis, enabling efficient coupling of fluorinated sulfonyl fluorides with amines without harsh conditions or side reactions.
- Solvent choice critically affects product purity and yield; aprotic solvents like acetonitrile are preferred over solvent-free conditions for cleaner products.
- The fluorinated sulfonamide products are sensitive to aqueous workup, which can lead to decomposition of intermediates; thus, direct chromatographic purification is recommended.
- Environmental and regulatory concerns surrounding PFAS compounds necessitate careful handling and disposal during synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorinated chain can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Oxidation and Reduction: The allyl group can undergo oxidation to form epoxides or reduction to form saturated hydrocarbons.
Addition Reactions: The double bond in the allyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium cyanide (KCN) under anhydrous conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted fluorinated heptane derivatives.
Oxidation: Epoxides or hydroxylated products.
Reduction: Saturated hydrocarbons or alcohols.
Scientific Research Applications
Pharmaceutical Applications
- Antiviral Agents : Research indicates that sulfonamides can exhibit antiviral properties. For example, derivatives of sulfonamides have shown efficacy against viruses such as herpes simplex virus type 1 and coxsackievirus B4 . The unique structure of 1-Heptanesulfonamide may enhance its interaction with viral targets.
- Anticancer Activity : Studies have demonstrated that certain sulfonamide compounds possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-Heptanesulfonamide have been evaluated for their ability to reduce cell viability in hepatocellular carcinoma and glioblastoma cell lines . The mechanism of action often involves the induction of apoptosis in malignant cells.
Material Science Applications
- Fluorinated Polymers : Due to its perfluorinated nature, this compound can be utilized in the synthesis of fluorinated polymers. These materials are known for their low surface energy and high chemical resistance, making them suitable for applications in coatings and sealants .
- Surfactants : The amphiphilic nature of sulfonamides allows them to function as effective surfactants in various formulations. This property is particularly valuable in the development of water-repellent coatings and emulsifiers used in industrial applications .
Environmental Considerations
The environmental impact of fluorinated compounds is a growing concern due to their persistence and potential toxicity. Studies have indicated that certain perfluorinated compounds can accumulate in biological systems and may pose health risks . Therefore, the application of 1-Heptanesulfonamide must be carefully evaluated in terms of environmental safety.
Case Studies
- Antiviral Development : A study explored the synthesis of sulfonamide derivatives that demonstrated antiviral activity against multiple viral strains. This research highlights the potential for developing new antiviral drugs from compounds like 1-Heptanesulfonamide .
- Cytotoxicity Assessment : In vitro studies on various cancer cell lines showed that certain sulfonamide derivatives significantly reduced cell viability. This suggests that 1-Heptanesulfonamide could be a candidate for further investigation in anticancer drug development .
Mechanism of Action
The mechanism of action of N-Allyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide involves its interaction with molecular targets through its fluorinated chain and sulphonamide group. The fluorinated chain provides hydrophobic interactions, while the sulphonamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations
Key structural differences among perfluoroalkyl sulfonamides arise from substituents on the sulfonamide nitrogen and carbon chain length. Examples include:
*Estimated based on analog data.
Key Observations :
Physicochemical Properties
- LogP : Hydrophobicity increases with fluorine content and chain length. For example, the N-ethyl analog (CAS 68957-62-0) has a LogP of 5.78, while the C8 analog (CAS 2263-09-4) exceeds 6.0 .
- Thermal Stability : Perfluoroalkyl sulfonamides generally degrade above 300°C, but substituents like trimethoxysilyl (CAS 68239-75-8) may improve adhesion to silica-based materials .
Regulatory and Environmental Considerations
- Regulatory Status: Canadian EPA: The N-(2-hydroxyethyl)-N-methyl analog (CAS 68555-76-0) is flagged under CEPA 1999 for environmental persistence . U.S. TSCA: Compounds like N-ethyl-1-heptanesulfonamide (CAS 68957-62-0) require export notifications under Section 12(b) .
- Environmental Impact: All PFAS derivatives exhibit extreme persistence.
Biological Activity
1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-2-propenyl- is a highly fluorinated compound belonging to the class of perfluoroalkyl substances (PFAS). These compounds have garnered attention due to their unique chemical properties and potential biological activities. This article explores the biological activity of this specific compound through a review of existing literature and research findings.
Chemical Structure and Properties
The compound features a long perfluorinated carbon chain attached to a heptanesulfonamide group. The presence of multiple fluorine atoms imparts unique characteristics such as hydrophobicity and chemical stability. These properties influence its interaction with biological systems.
Toxicological Studies
Research indicates that PFAS compounds exhibit various toxicological effects depending on their structure and exposure levels. The following table summarizes key findings from toxicological studies related to PFAS:
| Study | Organism | Exposure Duration | Effects Observed |
|---|---|---|---|
| Covance Laboratories (2002a) | Rats | 2 years | Histopathological effects in the liver; carcinogenic potential observed at high doses |
| 3M Environmental Laboratory (2001) | Monkeys | 26 weeks | Increased thymic atrophy; altered serum lipid levels |
| International Research and Development Corporation (1978d) | Rats | 90 days | Increased liver weights; slight vacuolization in hepatocytes |
These studies suggest that prolonged exposure to PFAS can lead to significant health concerns including liver damage and potential carcinogenic effects.
The mechanisms through which PFAS exert their biological effects are complex. They may involve:
- Endocrine Disruption : PFAS can interfere with hormone signaling pathways.
- Immunotoxicity : Evidence suggests that exposure can lead to altered immune responses.
- Lipid Metabolism Alterations : Changes in lipid profiles have been documented in various studies.
Case Study 1: Occupational Exposure
A study conducted on workers exposed to PFOS (a related compound) revealed an increased risk of bladder cancer. This epidemiological evidence highlights the potential carcinogenicity of fluorinated compounds when exposure occurs at elevated levels over extended periods .
Case Study 2: Animal Models
In animal studies involving chronic exposure to PFAS compounds like PFOS and its precursors, significant histopathological changes were noted in the liver tissues of rodents. These findings underscore the relevance of animal models in understanding the potential risks associated with human exposure .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-2-propenyl-, and how can purity be validated?
- Methodological Answer : Fluorinated sulfonamides are typically synthesized via nucleophilic substitution using perfluorinated sulfonyl fluorides and allylamine derivatives. For this compound, a two-step approach is recommended:
React pentadecafluoroheptanesulfonyl fluoride with 2-propenylamine under anhydrous conditions (e.g., in THF with a base like triethylamine).
Purify via fractional distillation or column chromatography (silica gel, eluent: hexane/ethyl acetate).
- Purity Validation : Use NMR to confirm fluorine substitution patterns and assess byproducts. LC-MS (negative ion mode) can detect residual sulfonyl fluoride intermediates .
Q. How can the structural and electronic properties of this compound be characterized for material science applications?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm bond angles (e.g., C-S-N linkages) and fluorine alignment. provides analogous crystallographic data for sulfonamide derivatives, highlighting key torsional angles (e.g., F-P-F interactions in hexafluorophosphate salts) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials, identifying electron-deficient regions for potential catalytic or surfactant applications .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use fluoropolymer-coated gloves (e.g., Viton) and fume hoods due to potential PFAS bioaccumulation risks.
- Waste Management : Neutralize residual sulfonamide with alkaline hydrolysis (e.g., NaOH/ethanol) to degrade perfluoroalkyl chains. notes similar compounds require strict containment to avoid environmental release .
Advanced Research Questions
Q. How can researchers design experiments to study this compound’s interactions with lipid bilayers or proteins?
- Methodological Answer :
- Membrane Permeability Assays : Use fluorescence quenching techniques with liposomes doped with fluorophore-labeled phospholipids. Compare partitioning coefficients against non-fluorinated analogs.
- Protein Binding Studies : Employ surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) to quantify binding affinities. Precedent from ’s sulfonamide biochemical probes suggests hydrophobic interactions dominate .
Q. What computational strategies optimize this compound’s stability under extreme pH or thermal conditions?
- Methodological Answer :
- MD Simulations : Simulate degradation pathways (e.g., hydrolysis) using ReaxFF force fields. Focus on C-S bond cleavage under acidic/alkaline conditions.
- Thermogravimetric Analysis (TGA) : Couple with IR spectroscopy to identify decomposition byproducts (e.g., SO or HF release). highlights AI-driven predictive models for thermal stability in COMSOL Multiphysics .
Q. How can contradictions in reactivity data (e.g., unexpected byproducts) be resolved during synthesis?
- Methodological Answer :
- Mechanistic Re-evaluation : Use -labeling to trace oxygen sources in hydrolysis byproducts. For allyl group side reactions (e.g., polymerization), monitor via NMR kinetics.
- Cross-Study Validation : Align findings with CRDC subclass RDF2050104 (membrane/separation technologies), where fluorinated sulfonamides exhibit variable solvent compatibility .
Q. What advanced separation techniques are suitable for isolating enantiomers or regioisomers of this compound?
- Methodological Answer :
- Chiral Chromatography : Use cellulose tris(3,5-dimethylphenylcarbamate) columns with supercritical CO/methanol mobile phases.
- Capillary Electrophoresis (CE) : Optimize buffer pH and cyclodextrin additives for resolving sulfonamide stereoisomers. ’s CRDC framework emphasizes process control in separation R&D .
Methodological Framework for Data Interpretation
- Theoretical Alignment : Link experimental outcomes to perfluorinated surfactant theories (e.g., critical micelle concentration models) or organocatalytic mechanisms, as per ’s emphasis on conceptual frameworks .
- Factorial Design : Apply 2 factorial experiments () to test variables like temperature, solvent polarity, and catalyst loading for reaction optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
